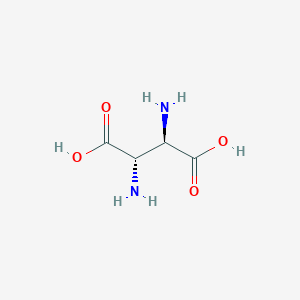

(2R,3S)-2,3-Diaminosuccinic acid

Description

(2R,3S)-2,3-Diaminosuccinic acid (CAS 23220-52-2) is a meso-diamino dicarboxylic acid with the molecular formula C₄H₈N₂O₄ and a molecular weight of 148.12 g/mol . It features two amino groups and two carboxylic acid groups on a four-carbon backbone, with stereochemistry defined by the (2R,3S) configuration. This compound is notable for its role in hydrazine metabolism, where it arises from enzymatic reactions involving fumaric acid and hydrazine, though the exact pathways remain unclear . Physically, it has a density of 1.611 g/cm³, a boiling point of 304.7°C, and a refractive index of 1.582 . Its applications span biochemistry and materials science, particularly in natural deep eutectic solvents (NADES) for enhancing rutin solubility .

Properties

IUPAC Name |

(2R,3S)-2,3-diaminobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10)/t1-,2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNYNCTUBKSHHL-XIXRPRMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@@H](C(=O)O)N)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307806 | |

| Record name | meso-2,3-Diaminosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23220-52-2 | |

| Record name | meso-2,3-Diaminosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23220-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | erythro-3-Aminoaspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023220522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-2,3-Diaminosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythro-3-aminoaspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Asymmetric Hydrogenation

Asymmetric hydrogenation remains the most widely employed method for synthesizing DAS with high enantiomeric excess (ee). This approach utilizes chiral catalysts, such as rhodium or ruthenium complexes, to reduce prochiral diketones or diesters. For example, hydrogenation of dimethyl 2,3-diketosuccinate under 50 bar H₂ at 60°C with a Ru-BINAP catalyst yields DAS with >95% ee. Critical parameters include catalyst loading (0.1–1 mol%), solvent polarity (methanol or ethanol), and temperature control to minimize racemization.

Microbial Fermentation

Industrial-scale production increasingly relies on microbial fermentation using engineered Escherichia coli or Corynebacterium glutamicum strains. These organisms are modified to overexpress aminotransferases and dehydrogenases, enabling the conversion of fumaric acid to DAS via a four-step enzymatic cascade. Fermentation in glucose-fed batch reactors achieves titers of 15–20 g/L, with downstream purification involving ion-exchange chromatography and crystallization.

Homologation via Wolff Rearrangement

A novel homologation strategy involves the Wolff rearrangement of diazoketones derived from β-amino acids. For instance, treatment of N-protected β-amino diazoketones with Ag(I) catalysts in methanol generates β³-homo-amino acids, which are subsequently oxidized to DAS. This method offers flexibility in stereochemical control but requires stringent conditions (anhydrous solvents, −78°C) to prevent side reactions.

Industrial-Scale Production Techniques

Industrial methods prioritize cost efficiency and scalability. Continuous fermentation systems outperform batch reactors in productivity (1.2 g/L/h vs. 0.8 g/L/h) due to reduced downtime and steady-state metabolite accumulation. Membrane bioreactors with integrated separation units further enhance purity by removing inhibitory byproducts.

Comparative Analysis of Synthesis Routes

Asymmetric hydrogenation achieves superior enantioselectivity but faces scalability challenges. Microbial fermentation, while stereochemically neutral, excels in volumetric productivity. The Wolff method balances moderate yields with stereochemical flexibility, making it suitable for niche applications.

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 148.12 g/mol | PubChem |

| Density | 1.611 g/cm³ | Chemsrc |

| Boiling Point | 304.7°C at 760 mmHg | Chemsrc |

| Flash Point | 138.1°C | Chemsrc |

| Solubility | 50 mg/mL (H₂O) | PubChem |

Challenges and Optimization Strategies

Key challenges include:

-

Stereochemical Drift : Racemization during high-temperature steps in asymmetric hydrogenation is mitigated via low-temperature quenching.

-

Byproduct Formation : Microbial systems often produce succinic acid derivatives, addressed through metabolic engineering to knockout competing pathways.

-

Catalyst Cost : Ru-BINAP catalysts are expensive; immobilized variants on silica supports reduce costs by enabling reuse .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2,3-Diaminosuccinic acid can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form diamino derivatives with different oxidation states.

Substitution: The amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce diamino derivatives with different oxidation states.

Scientific Research Applications

Chemistry

- Chiral Building Block : It serves as a crucial component in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its unique stereochemistry allows for the creation of compounds with specific biological activities.

Biology

- Metabolic Pathways : Research indicates that (2R,3S)-2,3-Diaminosuccinic acid may influence metabolic processes by interacting with enzymes involved in the tricarboxylic acid (TCA) cycle. Its structural similarity to isocitric acid suggests potential roles in energy production and cellular metabolism.

- Cell Signaling : The compound may modulate cell signaling pathways and gene expression through interactions with biomolecules.

Medicine

- Therapeutic Applications : Ongoing studies are investigating its potential in treating various diseases due to its ability to influence metabolic pathways and enzyme activity.

- Antitumor Activity : Complexes of palladium(II) with diamino succinates have shown promising results in inhibiting cancer cell lines like MDA-MB468 and HL-60, demonstrating significant cytotoxic effects.

Industry

- Chemical Production : It is utilized in producing various chemicals and materials, including polymers and pharmaceuticals. Its role as a chiral precursor is critical in developing new drugs.

Case Studies

-

Antitumor Activity :

- Research demonstrated that palladium(II) complexes with this compound exhibited significant DNA binding capabilities and cytotoxic effects on cancer cell lines.

-

Enzyme Activity Modulation :

- Studies on d-amino acid dehydrogenase revealed that this compound could enhance enzyme activity and alter substrate specificity compared to wild-type enzymes.

-

Synthesis Applications :

- The compound has been effectively used as a chiral building block in asymmetric synthesis for pharmaceuticals like Tamiflu.

Mechanism of Action

The mechanism of action of (2R,3S)-2,3-Diaminosuccinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting metabolic processes and biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Diamino Dicarboxylic Acids

(a) DL-2,3-Diaminosuccinic Acid (CAS 29276-73-1)

- Structure : Racemic mixture of (2S,3S) and (2R,3R) enantiomers.

- Properties: Shares the same molecular formula (C₄H₈N₂O₄) and weight (148.12 g/mol) as the meso form but differs in stereochemistry. No solubility or metabolic data are reported in the evidence, suggesting divergent biochemical behavior compared to the meso isomer .

(b) 2,4-Diaminoglutaric Acid

- Structure: Five-carbon backbone with amino groups at C2 and C3.

- Properties: Used in NADES with proline, achieving a rutin solubility of 4.78 mg/mL (111% increase over reference solvents). This highlights the importance of chain length and amino group positioning in solubility enhancement .

Thiol-Substituted Analogues: meso-2,3-Dimercaptosuccinic Acid (DMSA)

- Structure: Replaces amino groups with thiol (-SH) groups (C₄H₆O₄S₂; MW 182.22 g/mol).

- Properties: Known as Succimer, DMSA is a chelating agent for heavy metal detoxification. It exhibits ≥95% purity and stability for ≥4 years at -20°C . Unlike the diamino variant, DMSA’s thiol groups enable metal coordination, underscoring functional group-dependent applications .

Hydroxyl-Substituted Analogues

(a) meso-Tartaric Acid (rel-(2R,3S)-2,3-Dihydroxysuccinic Acid)

- Structure: Hydroxyl (-OH) groups replace amino groups (C₄H₆O₆; MW 150.09 g/mol).

- Properties: Functions as an antioxidant and endogenous metabolite. Its monohydrate form (CAS T5062) is water-soluble, contrasting with the lower aqueous solubility of diamino derivatives .

Halogenated Derivatives

(a) (2R,3S)-2,3-Dibromosuccinic Acid (CAS 608-35-5)

Alkyl-Substituted Analogues: 2,3-Dimethylsuccinic Acid

- Structure : Methyl (-CH₃) groups at C2 and C3 (C₆H₁₀O₄; MW 146.14 g/mol).

- Properties: Reduced polarity compared to diamino derivatives, leading to lower solubility in polar solvents. No biological applications are noted .

Key Data Table: Comparative Analysis

Biological Activity

(2R,3S)-2,3-Diaminosuccinic acid (DAS) is a chiral amino acid derivative with significant biological activity. This compound, characterized by two amino groups attached to a succinic acid backbone, has garnered attention for its potential roles in metabolic pathways, enzyme interactions, and therapeutic applications. This article provides a comprehensive overview of the biological activity of DAS, including its mechanisms of action, biochemical pathways, and research findings.

Structural Overview

This compound is structurally similar to isocitric acid, an intermediate in the tricarboxylic acid (TCA) cycle. This similarity suggests that DAS may interact with enzymes involved in the TCA cycle and influence various metabolic processes within cells.

Target Interactions

DAS is believed to exert its biological effects through several mechanisms:

- Enzyme Interaction : DAS may interact with enzymes similar to those that act on isocitric acid, potentially influencing energy production and metabolic flux.

- Cell Signaling : It could affect cell signaling pathways and gene expression by binding to specific biomolecules or modulating enzyme activity.

- Metabolic Pathways : The compound may engage with various cofactors and enzymes, impacting metabolite levels and cellular metabolism.

Cellular Effects

Research indicates that DAS can influence cellular functions such as:

- Gene Expression : Changes in gene expression profiles have been observed in response to DAS treatment.

- Cellular Metabolism : DAS may alter metabolic rates and the availability of key metabolites within cells.

Case Studies

- Antitumor Activity : Complexes of palladium(II) with diamino succinates have shown promising antitumor activity in various cancer cell lines, including MDA-MB468 and HL-60. These studies demonstrated significant DNA binding capabilities and cytotoxic effects at specific concentrations .

- Enzyme Activity Modulation : Studies involving d-amino acid dehydrogenase have indicated that DAS can alter substrate specificity and enhance enzyme activity significantly compared to wild-type enzymes .

- Synthesis Applications : DAS has been utilized as a chiral building block in asymmetric synthesis, particularly in the development of pharmaceuticals such as Tamiflu .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with other related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2R,3R)-2,3-Diaminosuccinic acid | Chiral amino acid | Similar metabolic roles |

| (2S,3S)-2,3-Diaminosuccinic acid | Chiral amino acid | Varying biological properties |

| L-2,3-Diaminopropionic Acid | Siderophore precursor | Antibiotic properties |

Future Directions

Further research is warranted to explore the full potential of this compound in therapeutic applications. Investigations into its stability, degradation products, and long-term effects on cellular functions are crucial for understanding its utility in medicine.

Q & A

Basic Questions

What are the key synthetic strategies for preparing (2R,3S)-2,3-diaminosuccinic acid with stereochemical control?

Answer:

The stereoselective synthesis of this compound derivatives can be achieved via Rhodium-catalyzed three-component reactions. For example, Jiang et al. (2013) demonstrated a Mannich-type reaction using Rh₂(OAc)₄ and chiral Brønsted acids (e.g., 9-phenanthryl (S)-phosphoric acid) to trap protic phosphoramidate ammonium ylides with α-imino esters, yielding syn-diaminosuccinic acid derivatives with up to 98% enantiomeric excess (ee) . This method emphasizes the importance of chiral catalysts in controlling diastereo- and enantioselectivity.

How is this compound structurally characterized to confirm its stereochemistry?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are critical for stereochemical confirmation. For instance, orthogonally protected 3-azido aspartic acid derivatives (precursors to diaminosuccinic acid) have been analyzed using ¹H/¹³C NMR to verify regioselectivity and stereochemistry . Polarimetry or chiral chromatography may further resolve enantiomeric purity .

Advanced Research Questions

How do enzymatic pathways involving this compound contribute to hydrazine metabolism, and what contradictions exist in current models?

Answer:

Early studies proposed that this compound arises from hydrazine addition to fumaric acid via poorly characterized enzymatic reactions . However, Suzuki et al. observed that E. coli can reverse this process, converting diaminosuccinic acid back to fumaric acid and hydrazine . This reversibility contradicts Jacobsohn and Soares’ initial hypothesis, suggesting a dynamic equilibrium in microbial systems. Further research is needed to resolve discrepancies in substrate specificity and enzyme kinetics.

What methodological challenges arise in incorporating this compound into peptide structures as a cystine substitute?

Answer:

Key challenges include:

- Orthogonal Protection : Riemer et al. (2004) highlighted the need for orthogonally protected 3-azido aspartic acid derivatives to avoid side reactions during peptide coupling .

- Steric Hindrance : Bulky side chains in diaminosuccinic acid analogs may disrupt peptide folding. Computational modeling (e.g., molecular dynamics simulations) can predict conformational stability .

- Redox Sensitivity : Thiol-containing analogs (e.g., meso-2,3-dimercaptosuccinic acid) require careful handling under inert atmospheres to prevent oxidation .

How can computational models like COSMO-RS predict solvent compatibility for reactions involving this compound?

Answer:

The COSMO-RS (Conductor-like Screening Model for Real Solvents) approach evaluates solvent-solute interactions by calculating activity coefficients. For example, amino acid-based deep eutectic solvents (e.g., 2,3-diaminosuccinic acid-proline mixtures) have been screened for rutin solubility using COSMO-RS, revealing hydrogen bonding and polarity as dominant factors . Researchers can adapt this model to optimize reaction media for diaminosuccinic acid synthesis or purification.

Data Contradictions and Resolution

Why do conflicting reports exist regarding the anti-aspartic acid activity of this compound in microbial systems?

Answer:

Shive and Macow (1958) reported anti-aspartic acid effects in E. coli, but Garcia-Hernandez and Kun later found that meso-2,3-diaminosuccinic acid inhibits aspartate-α-ketoglutarate transamination . These discrepancies may arise from:

- Strain-Specific Metabolism : Variability in microbial enzyme expression.

- Stereochemical Purity : Early studies lacked enantiomerically pure samples, leading to ambiguous conclusions.

Resolution requires standardized assays using optically pure isomers and genetic knockout models to isolate target pathways.

Methodological Recommendations

What analytical techniques are recommended for quantifying this compound in biological matrices?

Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Offers high sensitivity for detecting trace amounts in complex mixtures (e.g., bacterial lysates) .

- Isotopic Labeling : Stable isotopes (e.g., ¹⁵N-labeled hydrazine) can track metabolic incorporation into diaminosuccinic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.